molecular formula C16H22O4 B1595848 Di-tert-butyl terephthalate CAS No. 28313-42-0

Di-tert-butyl terephthalate

Cat. No. B1595848
CAS RN: 28313-42-0
M. Wt: 278.34 g/mol
InChI Key: JAIQCFIFVNAAAY-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

Terephthaloyl dichloride (5.0 g: 24.6 mmol) was dissolved in 50 ml of dehydrated pyridine, and tert-butanol (4.0 g: 54.1 mmol) was added to the mixture. The reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into an iced water, and the resultant mixture was acidified by adding hydrochloric acid. The resultant precipitate was collected by filtration, washed with water, dried, and recrystallized from methanol to provide 6.1 g (21.9 mmol) of 1,4-di(tert-butyl) terephthalate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14].[OH2:18].Cl>N1C=CC=CC=1>[C:1]([O:11][C:2]([CH3:10])([CH3:3])[CH3:1])(=[O:18])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC(C)(C)C)C=C1)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.9 mmol
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.